molecular formula C7H7BrClF3N2 B14060227 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride

1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B14060227
M. Wt: 291.49 g/mol
InChI Key: BQQCZYKOKJGXJL-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H7BrClF3N2 and a molecular weight of 291.5 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while oxidation reactions can produce corresponding azides or nitroso compounds .

Mechanism of Action

The exact mechanism of action of 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to alterations in biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

[2-bromo-6-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-5-3-1-2-4(6(5)13-12)7(9,10)11;/h1-3,13H,12H2;1H

InChI Key

BQQCZYKOKJGXJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)NN)C(F)(F)F.Cl

Origin of Product

United States

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